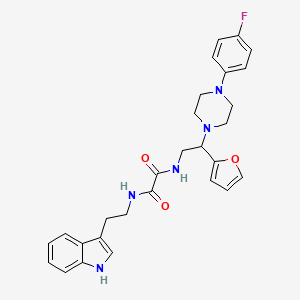

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN5O3/c29-21-7-9-22(10-8-21)33-13-15-34(16-14-33)25(26-6-3-17-37-26)19-32-28(36)27(35)30-12-11-20-18-31-24-5-2-1-4-23(20)24/h1-10,17-18,25,31H,11-16,19H2,(H,30,35)(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHUDMHVPFINHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety, a piperazine ring, and a furan group, which contribute to its biological properties. The presence of these structural elements is known to influence the interaction with various biological targets.

| Component | Structure |

|---|---|

| Indole | Indole |

| Piperazine | Piperazine |

| Furan | Furan |

Research indicates that compounds similar to this compound may interact with various receptors and enzymes, modulating signaling pathways involved in cellular processes. The indole structure is particularly noted for its ability to bind to serotonin receptors, influencing neurotransmission and potentially providing anxiolytic or antidepressant effects .

Antioxidant Properties

Preliminary studies suggest that the compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting against various diseases linked to oxidative damage.

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives with similar structures have shown effectiveness against breast cancer cells by targeting specific signaling pathways involved in tumor growth .

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, this oxalamide derivative may exhibit neuropharmacological effects. It has been suggested that it could act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic signaling and potentially alleviating symptoms of depression and anxiety disorders .

Case Studies

- In Vitro Studies : A study conducted on various indole derivatives demonstrated that modifications at the piperazine and furan positions significantly affected their biological activity, including receptor binding affinity and enzyme inhibition rates .

- Animal Models : In vivo experiments using rodent models have indicated that compounds similar to this compound can exhibit anxiolytic effects comparable to standard treatments, suggesting potential for therapeutic use in anxiety disorders .

- Toxicity Assessments : Toxicological evaluations have shown that while the compound possesses significant biological activity, care must be taken regarding dosage and administration routes to minimize adverse effects. Studies indicate a dose-dependent response in toxicity profiles, emphasizing the need for careful clinical consideration during development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features of Key Analogs

The following oxalamide derivatives share core structural motifs with the target compound:

Key Comparative Insights

Piperazine Substitution Patterns

- 4-Fluorophenyl vs. 2-Fluorophenyl : The target compound’s 4-fluorophenylpiperazine (para-fluoro) may exhibit stronger σ-receptor affinity compared to ortho-fluoro analogs (e.g., ), as para-substitution often enhances metabolic stability and membrane penetration .

- Phenylpiperazine vs. Methylpiperazine: The absence of a methyl group in the target’s piperazine (vs.

Aromatic/ Heterocyclic Substituents

- Indole vs.

- Furan vs. Thiophene : Furan’s lower lipophilicity (compared to thiophene in ) might enhance aqueous solubility but reduce blood-brain barrier penetration.

Oxalamide Linker Modifications

Hypothetical Pharmacological Implications

Metabolic Stability: Fluorine at the para position may reduce oxidative metabolism compared to non-fluorinated analogs .

Solubility : The furan group could improve water solubility relative to thiophene-containing analogs (e.g., ), aiding formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.